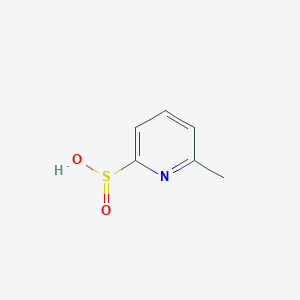
6-Methylpyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO2S It is a derivative of pyridine, where a methyl group is attached to the second carbon of the pyridine ring, and a sulfinic acid group is attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 6-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6-Methylpyridine-2-sulfonic acid.
Reduction: Reduction reactions can convert it back to 6-Methylpyridine-2-thiol.
Substitution: The sulfinic acid group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-Methylpyridine-2-sulfonic acid.
Reduction: 6-Methylpyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which can help in managing blood glucose levels in diabetic patients . The compound’s sulfinic acid group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-2-sulfonic acid: An oxidized form of 6-Methylpyridine-2-sulfinic acid with similar chemical properties but different reactivity.
6-Methylpyridine-2-thiol: A reduced form with distinct chemical behavior and applications.
2-Methoxy-6-methylpyridine: A derivative with a methoxy group instead of a sulfinic acid group.
Uniqueness
This compound is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and thiol counterparts. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
6-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-3-2-4-6(7-5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
PHYMFEYYWASKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















